Thiourea, methylene-

Description

Foundational Concepts of Thiourea (B124793) and its Structural Analogues

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound that is structurally analogous to urea (B33335), where the oxygen atom is replaced by a sulfur atom. This substitution has profound effects on the molecule's properties and reactivity.

The history of thiourea chemistry dates back to the 19th century, with its first synthesis achieved by Marceli Nencki in 1873. This discovery came decades after Friedrich Wöhler's landmark synthesis of urea in 1828, which was instrumental in overturning the theory of vitalism. Early research into thiourea focused on its basic chemical properties and its relationship to urea. Over the years, the field has expanded dramatically, with thiourea derivatives finding applications in diverse areas such as medicinal chemistry, agriculture, and materials science. Thiourea and its derivatives are now recognized as versatile intermediates in organic synthesis, particularly for the preparation of various heterocyclic compounds.

The defining feature of thiourea is the thiocarbonyl group (C=S). This moiety is analogous to the carbonyl group (C=O) but exhibits distinct chemical behavior. The carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond due to the larger size of the sulfur atom and less effective p-orbital overlap with carbon. This results in the thiocarbonyl group being more polarizable and generally more reactive than its carbonyl counterpart.

The thiocarbonyl group's ability to act as a hydrogen bond donor and its nucleophilic sulfur atom are central to the functionality of thiourea-based compounds. These properties are harnessed in applications ranging from organocatalysis, where the thiourea moiety can activate substrates through hydrogen bonding, to coordination chemistry, where it can bind to metal ions.

Contextualizing Methylene (B1212753) Linkages within Thiourea Structures

The incorporation of methylene (-CH₂-) bridges into thiourea-based molecules creates a distinct class of compounds with unique structural and functional attributes. These linkages can connect two thiourea units, as in N,N'-methylenebis(thiourea), or serve as a tether between a thiourea moiety and another functional group.

The presence of a methylene bridge introduces a degree of conformational flexibility to the molecule. The rotational freedom around the C-N bonds of the methylene linker allows the thiourea groups to adopt various spatial orientations. This conformational behavior is of significant interest, particularly in the design of bifunctional catalysts where the precise positioning of the thiourea units is crucial for enantioselectivity.

Computational studies and spectroscopic analyses, such as NMR, are often employed to understand the conformational preferences of these molecules. For instance, in bifunctional thiourea catalysts, the methylene linker can influence the formation of intramolecular hydrogen bonds, which in turn affects the catalyst's activity and stereoselectivity. The flexibility of the linker can allow the catalyst to adopt an optimal conformation for substrate binding and activation.

Research into methylene-linked thiourea compounds has followed several distinct trajectories, each driven by the unique properties conferred by the methylene bridge.

One major area of research is in the field of polymeric materials , specifically thiourea-formaldehyde resins. These resins are synthesized through the polycondensation of thiourea and formaldehyde (B43269), resulting in a polymer network containing methylene and ether linkages. These materials have been extensively studied for their ability to act as chelating agents for heavy metal ions. The thiourea functional groups within the resin matrix can effectively bind to metals such as silver, chromium, lead, and cadmium, making them valuable for applications in environmental remediation and industrial wastewater treatment. Research in this area focuses on optimizing the synthesis conditions to control the resin's morphology, specific surface area, and metal adsorption capacity.

Another significant research trajectory is in organocatalysis . Bifunctional thiourea catalysts, where a chiral scaffold is linked to a thiourea moiety, often via a methylene-containing tether, have emerged as powerful tools in asymmetric synthesis. The thiourea group acts as a hydrogen-bond donor to activate the electrophile, while a basic functional group on the catalyst activates the nucleophile. The methylene linker plays a crucial role in positioning these two activating groups correctly, thereby controlling the stereochemical outcome of the reaction. Research in this area is focused on the design and synthesis of new catalysts with improved activity and selectivity for a wide range of organic transformations, including Michael additions and Mannich reactions.

A third area of investigation involves the synthesis and characterization of discrete bis(thiourea) molecules, where two thiourea units are connected by a methylene or other short aliphatic chain. These compounds are of interest for their potential applications in coordination chemistry and crystal engineering. The ability of the two thiourea groups to coordinate to metal centers in a bidentate or bridging fashion makes them versatile ligands. Furthermore, the hydrogen bonding capabilities of the thiourea moieties can be exploited to construct supramolecular assemblies with defined architectures.

Research Rationale and Outline Objectives

The rationale for the continued investigation of methylene thiourea compounds stems from their tunable structural properties and diverse functional capabilities. By understanding the interplay between the methylene linker and the thiourea moiety, researchers can design and synthesize novel molecules with tailored properties for specific applications.

The objective of this article is to provide a comprehensive overview of the current state of research on methylene thiourea compounds. This includes a foundational understanding of thiourea chemistry, a detailed analysis of the structural and functional roles of methylene linkages, and a clear outline of the major research directions in this field. Through this structured approach, the article aims to highlight the significance and future potential of this important class of organosulfur compounds.

Detailed Research Findings

The following tables summarize key data from research on methylene-linked thiourea compounds, focusing on thiourea-formaldehyde resins and bifunctional catalysts.

Table 1: Properties of Thiourea-Formaldehyde Resins for Metal Adsorption

| Resin Formulation (Thiourea:Formaldehyde Molar Ratio) | Morphology | Specific Surface Area (m²/g) | Maximum Silver Ion Adsorption Capacity (mmol/g) |

|---|---|---|---|

| FT₁F₀.₅M | Flower-like microspheres | 7.46 ± 0.373 | - |

| FT₁F₁M | Flower-like microspheres | 14.18 ± 0.709 | - |

| FT₁F₂M | Flower-like microspheres | 16.15 ± 0.808 | - |

| FT₁F₄M | Flower-like microspheres | 18.98 ± 0.949 | 7.95 ± 0.396 |

| Solid Microsphere Control | Solid spheres | - | 0.73 ± 0.037 |

Table 2: Spectroscopic Data for a Representative Methylene-Linked Thiourea Compound

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR | Signals for methylene protons are observed, with their chemical shift influenced by the electronic environment. NH protons typically appear as broad singlets. |

| ¹³C NMR | The thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region (around 180 ppm). Methylene carbon signals are also present. |

| FTIR | Characteristic N-H stretching and bending vibrations are observed. The C=S stretching vibration is also present, though it can be weak and coupled with other vibrations. |

Identification of Key Academic Research Areas

Academic research involving methylene thiourea and related compounds is concentrated in several key areas:

Polymer Chemistry : A significant body of research focuses on the synthesis, characterization, and application of thiourea-formaldehyde (TF) resins. researchgate.netnih.gov These studies explore the polymerization mechanisms, the influence of synthesis conditions (such as the molar ratio of thiourea to formaldehyde) on the final properties of the resin, and their applications. researchgate.netgoogle.com Research in this area also extends to the development of terpolymers, incorporating a third monomer to tailor the resin's properties for specific applications like ion exchange. researchgate.net

Coordination Chemistry : Thiourea and its derivatives are recognized as excellent ligands for a variety of metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. nih.govisca.me Research in this field investigates the synthesis and structural characterization of metal complexes with ligands containing the methylene thiourea framework. mdpi.comnih.gov These studies are crucial for understanding the bonding modes and the electronic and steric effects of the ligands on the properties of the resulting metal complexes.

Organic Synthesis and Catalysis : The thiourea moiety is a key functional group in a variety of organocatalysts, often utilized for their ability to form hydrogen bonds to activate substrates in asymmetric synthesis. rsc.orglibretexts.orgnih.gov While research in this area often focuses on more complex chiral thiourea derivatives, the fundamental principles of hydrogen bonding and substrate activation are relevant to the broader class of thiourea compounds. The methylene group can serve as a simple scaffold to link multiple thiourea units, creating bidentate or polydentate ligands and catalysts. mdpi.combeilstein-journals.org

Delimitation of Scope to Advanced Chemical Concepts and Methodologies

This article will focus on the advanced chemical concepts and methodologies related to methylene thiourea compounds, with a particular emphasis on their synthesis, structural characterization, and applications in the key research areas identified above. The discussion will be confined to the fundamental chemistry of these compounds and will not extend to commercial applications that lack a focus on novel chemical insights.

The scope of this article is delimited to:

Synthesis and Polymerization : Examination of the chemical reactions leading to the formation of methylene-linked thiourea structures, including the condensation reactions of thiourea and formaldehyde. researchgate.netnih.gov This will involve a discussion of reaction mechanisms and the characterization of the resulting oligomeric and polymeric materials.

Structural and Spectroscopic Characterization : Detailed analysis of the molecular and supramolecular structures of methylene thiourea compounds and their derivatives. This includes the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography to elucidate molecular conformations and intermolecular interactions. mdpi.com

Coordination and Complexation : Exploration of the coordination behavior of ligands containing the methylene thiourea framework with various metal ions. nih.govmdpi.com This will cover the synthesis of metal complexes, the study of their coordination geometries, and the nature of the metal-ligand bonding.

The following data table provides a summary of key properties of Thiourea, the fundamental building block of the compounds discussed in this article.

| Property | Value |

| Molecular Formula | CH₄N₂S |

| Molar Mass | 76.12 g/mol chemeo.com |

| Melting Point | 176-178 °C byjus.com |

| Density | 1.405 g/cm³ |

| Solubility in water | 137 g/L at 20 °C byjus.com |

Detailed Research Findings

Recent research has further elucidated the synthesis and properties of materials derived from methylene thiourea structures. For instance, the synthesis of thiourea-formaldehyde resins can be controlled to produce materials with varying morphologies, from lamellar crystal structures to cross-linked microspheres, by adjusting the molar ratio of the reactants. researchgate.net The resulting resins have shown potential for applications such as the removal of heavy metal ions from aqueous solutions, a process that relies on the chelating ability of the thiourea functional groups. researchgate.netnih.gov

In the field of coordination chemistry, the synthesis of bis(thiourea) ligands and their complexes with transition metals like cobalt(II) and copper(II) has been reported. isca.me Spectroscopic and magnetic studies of these complexes provide insights into their geometric and electronic structures. For example, infrared spectroscopy can be used to determine the coordination mode of the bis(thiourea) ligand, indicating whether it binds to the metal center through the sulfur or nitrogen atoms. isca.me

The following table presents data on the synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its efficacy in immobilizing heavy metals.

| Synthesis Parameter | Optimal Condition |

| Formaldehyde/Thiourea Mole Ratio | 2.5:1 nih.gov |

| Hydroxymethylation pH | 7.0-8.0 nih.gov |

| Hydroxymethylation Temperature | 60 °C nih.gov |

| Condensation pH | 4.5-5.0 nih.gov |

| Condensation Temperature | 80 °C nih.gov |

| Heavy Metal | Immobilization Rate (%) |

| Cr | 96.5 nih.gov |

| Pb | 92.0 nih.gov |

| Cd | 85.8 nih.gov |

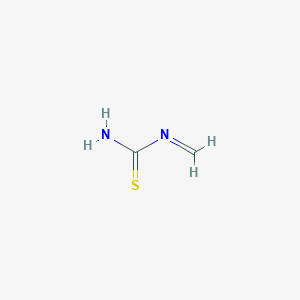

Structure

3D Structure

Properties

CAS No. |

74830-81-2 |

|---|---|

Molecular Formula |

C2H4N2S |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

methylidenethiourea |

InChI |

InChI=1S/C2H4N2S/c1-4-2(3)5/h1H2,(H2,3,5) |

InChI Key |

XXEWNXXUIQCBKR-UHFFFAOYSA-N |

Canonical SMILES |

C=NC(=S)N |

Origin of Product |

United States |

Coordination Chemistry of Methylene Thiourea Ligands and Their Complexes

Ligand Design Principles and Donor Atom Characteristics

The design of methylene-thiourea ligands is predicated on the strategic arrangement of donor atoms and the conformational freedom of the molecular backbone. These factors dictate the coordination mode, the stability of the resulting complexes, and their potential applications.

Methylene-thiourea ligands are inherently polydentate, possessing multiple potential coordination sites. The primary donor atoms are the sulfur of the thiocarbonyl group and the nitrogen atoms of the amino groups. The inclusion of other functional groups, often linked via methylene (B1212753) bridges, can introduce additional donor atoms like oxygen.

Sulfur (S): The thiocarbonyl sulfur atom is the most common and powerful donor site in thiourea-based ligands. As a soft donor, it exhibits a strong affinity for soft and borderline metal ions. Coordination typically occurs through this sulfur atom, leading to a decrease in the electron density on the thiocarbonyl carbon, which can be observed as a downfield shift in ¹³C NMR spectra. mdpi.com Thioureas can coordinate as neutral monodentate ligands via the sulfur atom. mdpi.com

Nitrogen (N): The nitrogen atoms of the thiourea (B124793) core can also participate in coordination. Deprotonation of an N-H group, often facilitated by a base, creates an anionic ligand that can chelate to a metal center through both a nitrogen and the sulfur atom, forming a stable ring structure. mdpi.comwaikato.ac.nz This S,N-bidentate coordination is a prevalent binding mode for many functionalized thiourea ligands. waikato.ac.nzrsc.orgnih.gov The coordination environment is confirmed by the disappearance of the N-H proton signal in ¹H NMR spectra of the complexes. mdpi.com

The interplay between these donor sites allows for a variety of coordination modes, including monodentate, bidentate chelating, and bridging behaviors, making methylene-thiourea a versatile class of ligands in coordination chemistry. mdpi.comnih.gov

Thiourea derivatives can exist in different tautomeric and conformational forms, which significantly influences their coordination with metal ions. The primary equilibrium is between the thione form (C=S) and the thiol form (C-SH), with the thione form generally being more stable.

Upon complexation, the ligand's conformation is often locked into a specific arrangement. For instance, the formation of S,N-chelate rings imposes significant conformational constraints. waikato.ac.nz The steric bulk of substituents on the metal center or the ligand itself can influence which isomer is formed. In some organometallic ruthenium(II) complexes, a proximal to distal isomerization has been observed in the liquid state, demonstrating the dynamic nature of these systems. waikato.ac.nz Similarly, platinum(II) complexes with asymmetrical thiourea ligands have been shown to exist as multiple configurational isomers (e.g., cis-EE, cis-ZZ, and cis-ZE) in solution. nih.gov These isomeric preferences are often governed by subtle electronic effects and non-covalent interactions within the coordination sphere. waikato.ac.nz

The methylene (-CH₂) groups in these ligands serve as flexible spacers, connecting the thiourea core to other functional or bulky groups. This flexibility is a critical design element that impacts the ligand's coordination properties.

Upon coordination and chelate ring formation, the methylene groups can become conformationally restricted. This is often observed in ¹H NMR spectra, where protons on a methylene bridge that were equivalent (enantiotopic) in the free ligand may become non-equivalent (diastereotopic) in the rigid, chiral environment of the metal complex, leading to more complex splitting patterns. nih.gov The steric environment created by the substituents attached via methylene linkages also plays a crucial role in dictating the coordination mode and the stability of the complex. waikato.ac.nz

Metal Complexation Studies

The rich coordination chemistry of methylene-thiourea ligands is evident from the vast number of metal complexes that have been synthesized and characterized, spanning both transition metals and main group elements.

Methylene-thiourea derivatives readily form stable complexes with a wide range of transition metals. wikipedia.org The coordination mode is highly dependent on the metal ion, the specific ligand structure, and the reaction conditions.

In many cases, the thiourea derivative acts as a neutral, monodentate ligand, binding through the sulfur atom. This is common in complexes of the type [M(ligand)₄Cl₂], where M can be Mn, Fe, Co, Ni, Zn, Cd, or Hg. rsc.org

Alternatively, in the presence of a base or with appropriate ligand design, deprotonation allows for bidentate S,N-chelation. This has been extensively documented for numerous metals. For example, complexes of the type [M(κ²S,N-L)₂] have been prepared for Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II). mdpi.com Organometallic "piano-stool" complexes featuring Ru(II), Rh(III), and Ir(III) also showcase this S,N-bidentate coordination. waikato.ac.nznih.gov

The following table summarizes selected examples of transition metal complexes formed with methylene-thiourea type ligands, highlighting the diversity of metals and coordination modes.

| Metal Ion | Example Complex Formula | Coordination Mode | Reference |

| Nickel(II) | [Ni(κ²S,N-PMCT)₂] | Bidentate (S,N) | mdpi.com |

| Copper(II) | [CuCl₂(κ¹S-HPMCT)₂] | Monodentate (S) | mdpi.com |

| Palladium(II) | [Pd(κ²S,N-PMCT)₂] | Bidentate (S,N) | mdpi.comrsc.org |

| Platinum(II) | [PtCl₂(κ¹S-HPMCT)₂] | Monodentate (S) | mdpi.comrsc.orgnih.gov |

| Zinc(II) | [Zn(κ²S,N-PMCT)₂] | Bidentate (S,N) | mdpi.comresearchgate.net |

| Cadmium(II) | [Cd(κ²S,N-PMCT)₂] | Bidentate (S,N) | mdpi.comresearchgate.net |

| Mercury(II) | [HgCl₂(κ¹S-HPMCT)₂] | Monodentate (S) | mdpi.comresearchgate.net |

| Cobalt(II) | [Co(MTHC)₂]Cl₂ | Bidentate | nih.gov |

| Ruthenium(II) | [Ru(cym)(L)Cl]⁺ | Bidentate (S,N) | nih.gov |

Note: This table is illustrative and not exhaustive. L, PMCT, HPMCT, MTHC, and cym represent different thiourea-based ligands and ancillary ligands as described in the cited literature.

While less common than transition metals, main group elements also form complexes with thiourea-based ligands. The coordination is again typically through the soft sulfur donor atom, consistent with the preferences of heavier main group elements. A notable example is the complexation with Bismuth(III). A Bi(III) chloride complex with 1-methyl-2(3H)-imidazolethione, a cyclic thiourea derivative, has been synthesized and characterized. kennesaw.edu In this complex, BiCl₃[meimtH]₂.₅·H₂O, the crystal structure reveals two different coordination spheres for the bismuth centers, both featuring distorted octahedral geometries with the ligands coordinated through the sulfur atom. kennesaw.edu The formation of such complexes highlights the broad scope of thiourea derivatives as ligands for a diverse range of metal ions across the periodic table.

Investigation of Coordination Modes: Monodentate, Bidentate, and Polydentate Binding

Thiourea and its derivatives, particularly those incorporating methylene groups, are versatile ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.com The primary donor atoms are the soft sulfur and hard nitrogen atoms, allowing for a variety of coordination behaviors. isca.me The coordination mode is influenced by factors such as the substituents on the thiourea backbone, the nature of the metal ion, and reaction conditions.

The most common coordination mode for thiourea ligands is monodentate , where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.com This S-coordination is observed in numerous complexes with various transition metals, including palladium(II) and mercury(II). researchgate.netresearchgate.net The lone pairs on the sulfur atom make it a soft donor, readily coordinating to soft metal ions.

Bidentate coordination is also frequently observed, typically involving one sulfur and one nitrogen atom (S,N-chelation). mdpi.comnih.gov This mode of binding leads to the formation of stable chelate rings. For instance, substituted thiourea ligands can deprotonate at a nitrogen atom, allowing for the formation of a four-membered chelate ring with cobalt(III). researchgate.net In other cases, ligands featuring a pendant triazolyl group connected by a methylene bridge act as bidentate N,S-donors, forming seven-membered metalla-rings with metals like iridium(III), osmium(II), rhodium(III), and ruthenium(II). nih.gov The formation of these chelate rings can be influenced by steric factors. waikato.ac.nz

Beyond simple chelation, polydentate and bridging modes have been reported. Thiourea derivatives can act as bridging ligands, connecting two or more metal centers, often through the sulfur atom. mdpi.com This can lead to the formation of one-dimensional coordination polymers. wm.edu The versatility in coordination allows for the construction of diverse and complex supramolecular architectures. mdpi.comnih.gov

| Coordination Mode | Donor Atoms | Common Metal Ions | Resulting Structure |

| Monodentate | S | Pd(II), Pt(II), Hg(II) | Terminal ligand binding |

| Bidentate | N, S | Co(III), Ru(II), Ir(III) | Chelate rings (e.g., 4- or 7-membered) |

| Polydentate/Bridging | S, N | Cu(I) | Coordination polymers, dimeric structures |

Structural Elucidation and Characterization of Metal Complexes

The definitive characterization of metal complexes with methylene thiourea ligands relies on a combination of advanced spectroscopic methods and single-crystal X-ray diffraction. These techniques provide complementary information about the coordination environment, bonding, and three-dimensional structure of the complexes.

Advanced Spectroscopic Techniques (NMR, FT-IR) for Coordination Site Determination

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for determining how a methylene thiourea ligand binds to a metal center.

NMR Spectroscopy: Both ¹H and ¹³C NMR provide critical insights into the coordination environment.

¹H NMR: Upon coordination of the thiourea ligand through the sulfur atom, a downfield shift (an increase in ppm) is often observed for the N-H proton signals. researchgate.net This change is attributed to the withdrawal of electron density from the nitrogen atoms as the metal-sulfur bond forms. In ligands containing methylene groups, the signals for methylene protons adjacent to the coordinating atoms can also shift and may become diastereotopic, exhibiting geminal coupling. nih.gov

¹³C NMR: The chemical shift of the thiocarbonyl carbon (>C=S) is particularly sensitive to coordination. An upfield shift (a decrease in ppm) of the C=S resonance is frequently reported upon S-coordination, as seen in complexes of palladium(II) and mercury(II). researchgate.netresearchgate.net However, downfield shifts have also been noted, suggesting a decrease in electron density at the thiocarbonyl carbon upon coordination. mdpi.com These variations can depend on the specific metal, ligand structure, and solvent.

FT-IR Spectroscopy: Infrared spectroscopy helps identify the donor atom by observing shifts in the vibrational frequencies of key functional groups. The C=S stretching vibration is a key diagnostic band. A decrease in the frequency of the C=S stretching band upon complexation indicates a weakening of the C=S double bond, which is consistent with coordination through the sulfur atom. Concurrently, changes in the N-H stretching frequencies can also provide evidence of coordination.

| Spectroscopic Technique | Key Observable Change | Interpretation |

| ¹H NMR | Downfield shift of N-H protons | S-coordination, electron density withdrawal |

| Shift/splitting of methylene (CH₂) protons | Coordination affecting adjacent groups | |

| ¹³C NMR | Upfield or downfield shift of >C=S carbon | S-coordination |

| FT-IR | Decrease in ν(C=S) frequency | Weakening of C=S bond due to S-coordination |

| Shift in ν(N-H) frequency | Involvement of N-H group in coordination or H-bonding |

Single Crystal X-ray Diffraction for Definitive Structural Analysis

Platinum(II) and Palladium(II) ions, with their d⁸ electron configurations, have a strong preference for a square planar coordination geometry. X-ray diffraction studies of complexes formed between these metals and thiourea derivatives consistently reveal this arrangement. researchgate.netresearchgate.net In complexes such as [Pd(L)₄]Cl₂, where L is a thiourea derivative, the palladium(II) ion is surrounded by four sulfur atoms from the thiourea ligands in a square planar fashion. researchgate.net The bond angles in these structures are typically close to the ideal 90° for cis S–Pd–S angles and 180° for trans S–Pd–S angles. researchgate.net Similarly, mixed-ligand Pt(II) complexes containing thiourea derivatives also exhibit nearly square-planar coordination at the platinum atom. researchgate.netacs.org

In contrast to Pt(II) and Pd(II), cobalt(II) (d⁷) and copper(I) (d¹⁰) commonly form four-coordinate complexes with tetrahedral geometries.

Co(II) Complexes: A tetrahedral geometry around the Co(II) center has been established for complexes with various N-substituted thioureas. isca.meacs.org The coordination typically involves four sulfur atoms from four separate thiourea ligands.

Cu(I) Complexes: Copper(I) is a d¹⁰ ion and strongly prefers tetrahedral coordination to satisfy electronic and steric requirements. bris.ac.uk X-ray structures of Cu(I) complexes with thiourea derivatives show the copper atom in a distorted tetrahedral environment. researchgate.net For example, in a complex with three thiourea ligands and one iodide ion, the Cu⁺ ion is surrounded by three sulfur atoms and one iodide, forming a distorted tetrahedron. mdpi.com The deviation from ideal tetrahedral angles (109.5°) is common due to the differing steric and electronic properties of the coordinating ligands. mdpi.com

| Metal Ion | Electron Config. | Preferred Geometry | Example Bond Angles |

| Pd(II) | d⁸ | Square Planar | cis S–Pd–S ≈ 89.6°, trans S–Pd–S ≈ 173.5° researchgate.net |

| Pt(II) | d⁸ | Square Planar | Near 90° and 180° |

| Co(II) | d⁷ | Tetrahedral | Varies, approaching 109.5° |

| Cu(I) | d¹⁰ | Tetrahedral | S–Cu–S ≈ 100.3°, S–Cu–I ≈ 117.6° mdpi.com |

Intermolecular Interactions and Solid-State Chemistry of Methylene Thiourea Complexes

Role of Hydrogen Bonding Networks within Complexes (Intra- and Intermolecular)

Hydrogen bonding is a predominant feature in the solid-state structures of methylene thiourea complexes, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed, involving the thiourea backbone and any functional groups present on the ligand framework.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds play a significant role in defining the conformation of the methylene thiourea ligand. A common intramolecular interaction observed is the formation of an S(5) loop through an amine-N—H⋯N(imine) hydrogen bond. nih.gov In some structures, intramolecular N—H···O hydrogen bonds are present, which can influence the orientation of different parts of the molecule. conicet.gov.arresearchgate.net For instance, in certain aryl-substituted thiourea compounds with ortho-amine groups, intramolecular hydrogen bonds are observed between the N—H of the thiourea and the nitrogen of the amine group. nih.gov The presence of these intramolecular interactions can lead to a more rigid and planar conformation of the ligand, which in turn affects its coordination behavior and the geometry of the resulting complex. The activation of certain reactions can be attributed to intramolecular hydrogen bonds which increase the acidity of nearby protons. acs.org

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are the primary driving force for the assembly of individual complex units into larger supramolecular architectures. The thioamide group (—NH—C=S) of the thiourea moiety is a potent hydrogen bond donor (N-H) and acceptor (C=S).

A frequently observed motif is the formation of centrosymmetric dimers through pairs of N—H···S hydrogen bonds, creating an eight-membered {⋯HNCS}₂ synthon. nih.goviucr.org These dimers can then be further linked into more extended structures. For example, amine-N—H⋯N(pyridyl) hydrogen bonds can connect these dimers into zigzag supramolecular chains. nih.gov

In addition to the classic N—H···S interactions, other hydrogen bonds such as N—H···N, O—H···S, and C—H···S also contribute to the stability of the crystal lattice. nih.govscispace.com The interplay of these various hydrogen bonds can lead to the formation of complex networks, including 1D chains, 2D sheets, and 3D frameworks. researchgate.net For instance, in some complexes, N–H···S bridged dimers and N–H···Py chains cooperate to form a 2D sheet network. researchgate.net The presence of hydroxyl groups can lead to O–H···S and O–H···O interactions, further diversifying the hydrogen bonding patterns. researchgate.netscispace.com

The following table summarizes representative hydrogen bond interactions found in the crystal structures of thiourea derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H···S | 0.86 | 2.59 | 3.43 | 168 | Dimer |

| N-H···N | 0.86 | 2.22 | 3.06 | 164 | Chain |

| O-H···S | 0.82 | 2.45 | 3.25 | 165 | Chain |

| C-H···S | 0.97 | 2.95 | 3.89 | 163 | Packing |

| N-H···O | 0.86 | 2.10 | 2.87 | 150 | Intramolecular |

Analysis of Crystal Packing and Hirshfeld Analysis

In many methylene thiourea complexes, the crystal packing is dominated by the hydrogen bonding networks described above. For example, corrugated supramolecular layers can be formed through a combination of amine-N—H···N(pyridyl) and thioamide-N—H···S(thione) hydrogen bonds. nih.gov These layers can be further connected by weaker interactions such as C—H···π interactions. iucr.org

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze the different types of intermolecular contacts.

The dnorm surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.gov For instance, bright red spots are observed near the donor and acceptor atoms involved in N—H···S and N—H···N hydrogen bonds. nih.gov Fainter red spots can indicate weaker interactions like C—H···S and C—H···N contacts. nih.gov

The following table presents a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a thiourea derivative.

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| H···S/S···H | 20.5 |

| H···C/C···H | 15.2 |

| H···N/N···H | 8.3 |

| C···C | 5.0 |

| Other | 6.0 |

Catalytic Applications of Methylene Thiourea Derivatives

Methylene (B1212753) Thiourea (B124793) as an Organocatalyst in Asymmetric Synthesis

Methylene thiourea derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis. These catalysts are prized for their ability to facilitate a variety of chemical transformations with high levels of stereocontrol. Their effectiveness stems from a unique bifunctional nature, allowing for the simultaneous activation of both nucleophiles and electrophiles through non-covalent interactions. This dual activation strategy overcomes the inherent weak acidity of thioureas, making them highly efficient for a range of enantioselective nucleophilic reactions. nih.govjst.go.jppharm.or.jp

Principles of Dual Activation (Acid-Base and Hydrogen-Bonding Interactions)

The catalytic prowess of methylene thiourea derivatives lies in their capacity for dual activation, a concept that involves the synchronous activation of both the electrophile and the nucleophile. pharm.or.jp This mechanism is orchestrated by the distinct functionalities within the catalyst's molecular framework: the thiourea moiety and a basic group, typically a tertiary amine. chimia.ch

The thiourea group, with its two N-H protons, functions as a potent hydrogen-bond donor. nih.govnih.gov It acts as a Lewis acid, binding to and activating the electrophile (e.g., an imine or a nitroolefin) by forming a network of hydrogen bonds. libretexts.orgacs.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Concurrently, the tertiary amine component of the catalyst acts as a Brønsted-Lowry base. chimia.ch It deprotonates the acidic proton of the active methylene compound (the nucleophile), enhancing its nucleophilicity. chimia.ch The resulting ion pair is held in a chiral environment by the catalyst through multiple hydrogen-bonding interactions, which dictates the stereochemical outcome of the reaction. libretexts.org This cooperative catalysis, where the catalyst engages both reacting partners through acid-base and hydrogen-bonding interactions, is crucial for achieving high reactivity and enantioselectivity. nih.govchimia.ch

Development of Chiral Thiourea Catalysts Bearing Tertiary Amines or Amino Alcohols

The successful application of the dual activation principle has spurred the development of numerous chiral thiourea catalysts. These catalysts are typically constructed by integrating a thiourea moiety and a tertiary amine or amino alcohol group onto a rigid chiral scaffold. nih.govjst.go.jppharm.or.jp This design ensures a well-defined spatial arrangement of the catalytic groups, which is essential for effective stereocontrol.

Commonly used chiral backbones include diamines like (1R,2R)-diaminocyclohexane and amino alcohols derived from natural sources such as Cinchona alkaloids or amino acids. nih.gov For instance, versatile catalysts have been developed from a trans-1,2-cyclohexanediamine (DACH) scaffold bearing a tertiary amine function, such as a dimethylamine group. nih.govresearchgate.net Similarly, new thiourea fused γ-amino alcohol organocatalysts have been designed, which incorporate a tertiary amino group as a basic site and both thiourea and hydroxyl groups as hydrogen-bonding sites. nih.govresearchgate.net These multifunctional catalysts are engineered to create a specific chiral pocket that binds the substrates in a precise orientation, leading to high stereoselectivity in the transition state. nih.gov The strategic placement of bulky or sterically influential groups on the catalyst framework further refines this chiral environment, enhancing control over the reaction's stereochemical course. nih.gov

Applications in Asymmetric Nucleophilic Reactions

Bifunctional methylene thiourea catalysts have proven effective in a wide array of asymmetric nucleophilic reactions. nih.govjst.go.jp Their ability to activate both nucleophiles and electrophiles has expanded the scope of thiourea-catalyzed transformations, enabling the synthesis of complex chiral molecules with high efficiency and stereoselectivity. chimia.ch

The asymmetric Michael addition is a cornerstone reaction catalyzed by chiral thiourea derivatives. These catalysts effectively promote the conjugate addition of activated methylene compounds, such as malonates and β-ketoesters, to various electron-deficient olefins like nitroolefins and α,β-unsaturated imides. nih.govchimia.ch The bifunctional catalyst activates the nitroolefin or imide through hydrogen bonding to the thiourea moiety, while the tertiary amine base activates the methylene nucleophile. libretexts.orgacs.org This dual activation has been successfully applied to the reaction of malononitrile, methyl α-cyanoacetate, and nitromethane with N-alkenoyl-2-methoxybenzamides, achieving excellent yields and enantioselectivities up to 93% ee. acs.org

Below is a table summarizing representative results for this reaction.

| Catalyst (mol%) | Nucleophile | Electrophile | Solvent | Yield (%) | dr | ee (%) |

| Bifunctional Thiourea (10) | Cyclohexanone | trans-β-Nitrostyrene | Solvent-free | <99 | <99:1 | <95 |

| Calix semanticscholar.orgthiourea derivative (10) | Acetylacetone | Nitroolefins | Toluene/Water | 90-99 | - | 46-94 |

| Bifunctional aminothiourea (10) | Diethyl malonate | trans-β-Nitrostyrene | Toluene | 95 | - | 90 |

| Bifunctional Thiourea (10) | Anthrone | Methyleneindolinones | Not specified | High | High | High |

| Bifunctional carbohydrate-thiourea (10) | Active Methylene Donors | Aryl/alkyl trans-β-nitrostyrenes | Solvent-free | <99 | <99:1 | <95 |

Data sourced from references chimia.chrsc.orgrsc.orgbeilstein-journals.org.

Chiral thiourea catalysts bearing amino groups are also highly effective in promoting asymmetric Mannich reactions. nih.gov This reaction involves the addition of a β-keto active methylene compound, serving as an enolizable C-nucleophile, to an imine. nih.govresearchgate.net The resulting β-amino keto compounds are valuable synthetic intermediates for biologically active molecules. nih.gov Newly designed thiourea fused γ-amino alcohol catalysts have demonstrated superior activity in this transformation, affording the desired Mannich products in high yields and stereoselectivities. nih.govrsc.org For example, the reaction between β-keto esters and various imines catalyzed by these systems can achieve yields of up to 88%, diastereomeric ratios of up to 93:7, and enantiomeric excesses of up to 99%. researchgate.net

A summary of results for the asymmetric Mannich reaction is presented in the table below.

| Catalyst (mol%) | Nucleophile (β-Keto Compound) | Electrophile (Imine) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| Thiourea fused γ-amino alcohol (15) | β-Keto ester | N-Boc-imine | Toluene | up to 88 | up to 93:7 | up to 99 |

| Thiourea fused γ-amino alcohol (15) | Ethyl 2-cyanobutanoate | N-Boc-imine | Toluene | 81 | 85:15 | 97 |

| Thiourea fused γ-amino alcohol (15) | Ethyl benzoylacetate | N-Boc-imine | Toluene | 88 | 93:7 | 99 |

| Simple Thiourea (Not specified) | Cyclic 1,3-dicarbonyl compounds | N-Boc-aldimines | Not specified | 89 | 92:8 | 88 |

Data sourced from references nih.govresearchgate.netrsc.orgru.nl.

The aza-Henry reaction, or nitro-Mannich reaction, is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. nih.gov The resulting β-nitroamines are versatile precursors to chiral vicinal diamines. nih.gov Bifunctional thiourea catalysts, particularly those incorporating a tertiary amine, have been successfully employed to catalyze this transformation with high enantioselectivity. nih.govjst.go.jpnih.gov The thiourea moiety activates the imine via hydrogen bonding, while the amine base deprotonates the nitroalkane to form a nitronate intermediate, which then adds to the activated imine. thieme-connect.de This methodology has been applied to N-Boc protected imines and various nitroalkanes, yielding β-nitroamines in good yields and high enantiomeric excesses. nih.govnih.gov Additionally, these bifunctional aminothioureas are efficient catalysts for the asymmetric hydrazination of cyclic β-keto esters. nih.govjst.go.jppharm.or.jp

The table below highlights key findings for the aza-Henry reaction.

| Catalyst | Nucleophile | Electrophile (Imine) | Yield (%) | ee (%) |

| Bis-thiourea BINAM-based catalyst | Nitroalkanes | N-Boc imines | Good | High |

| Hydroquinine-derived thiourea | Long-chain nitroalkanes | Isatin-derived ketimines | - | 78-99 |

| Bifunctional aminothiourea | Nitroalkanes | N-Boc imines | Good | Good |

| Cinchona alkaloid thiourea | Nitroethane, 1-Nitropropane | Cyclic trifluoromethyl ketimines | - | 82-93 |

Data sourced from references nih.govnih.govnih.govacs.org.

Petasis-Type Reactions and Quinoline Activation

Thiourea-based organocatalysts have emerged as powerful tools for facilitating Petasis-type reactions, a multicomponent process that couples a carbonyl, an amine, and an organoboron reagent to form substituted amines. mdpi.comnih.gov A key area of this application is the activation of quinolines, which serve as the amine component in these transformations.

Researchers have developed chiral thiourea catalysts that effectively activate quinolines, enabling stereocontrolled Petasis transformations even at low temperatures. libretexts.org The activation process typically involves the reaction of the quinoline with an activating agent like benzoyl chloride (PhCOCl) to form a reactive intermediate. The thiourea catalyst then engages in hydrogen bonding, guiding the stereochemical outcome of the subsequent nucleophilic attack by the organoboronic acid. libretexts.orgresearchgate.net The presence of additives such as water and sodium bicarbonate has been shown to be crucial for achieving a high degree of stereocontrol in these reactions. libretexts.org

One notable catalyst, a dual thiourea-1,1'-bi-2-naphthol (BINOL) derivative, has been successfully employed in the Petasis reaction of salicylaldehydes, secondary amines (like morpholine, piperidine, and pyrrolidine), and various aryl and vinylboronic acids. nih.gov This system demonstrates the catalyst's role in forming a transient BINOL-derived boronate, which interacts with the iminium intermediate generated from the aldehyde and amine, thereby controlling the reaction's stereoselectivity. nih.gov The application of these catalysts has led to the synthesis of N-aryl amino acid derivatives with high yields and enantioselectivity. nih.gov

The table below summarizes representative examples of thiourea-catalyzed Petasis-type reactions involving quinoline activation and other substrates.

| Catalyst Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Thiourea | Quinoline, Organoboronic Acid, PhCOCl | Chiral Substituted Amines | High | High | libretexts.org |

| Dual Thiourea-BINOL | Salicylaldehyde, Morpholine, Phenylboronic Acid | α-Amino Alcohol Derivatives | up to 92% | up to 95% | nih.gov |

| Hydroxyl-Thiourea | α-Imino Amide, Substituted Aniline, Vinylboronic Acid | N-Aryl Amino Acid Derivatives | up to 86% | up to 93% | nih.gov |

Exploration of Tandem Organocatalyzed Reactions for Complex Molecule Synthesis

Bifunctional thiourea derivatives, often containing a tertiary amino group in addition to the thiourea moiety, are highly effective in catalyzing tandem or domino reactions. These one-pot transformations allow for the construction of complex molecular architectures from simple precursors with high stereoselectivity, which is a key goal in modern organic synthesis. beilstein-journals.orgdoaj.org

A prominent example is the domino thia-Michael-Michael reaction of thiols with nitroolefin enoates, catalyzed by a specific thiourea derivative. libretexts.org This reaction generates polyfunctionalized chroman derivatives with three consecutive stereogenic centers, including one quaternary stereocenter, in a highly enantioselective manner. libretexts.org The catalyst operates through a dual-activation mechanism: the thiourea group activates the nitroolefin enoate via hydrogen bonding, while the tertiary amino moiety activates the nucleophilic thiol. libretexts.org This synergy facilitates the initial intermolecular thia-Michael addition, followed by an intramolecular Michael reaction to complete the cascade.

Similarly, thiourea-catalyzed tandem oxa-Michael-aza-Henry-desulfonamidation processes have been used to synthesize 2-aryl-3-nitro-2H-chromenes from salicyl-N-tosylimines and nitroolefins. beilstein-journals.org These complex sequences demonstrate the ability of thiourea catalysts to orchestrate multiple bond-forming events in a controlled fashion. The development of such tandem reactions is a powerful strategy for accessing complex heterocyclic compounds that are prevalent in bioactive natural products and pharmaceuticals. beilstein-journals.orgdoaj.org

Metal-Thiourea Complexes in Catalysis

The coordination of thiourea derivatives to metal centers creates versatile catalysts that combine the features of both components. The sulfur and nitrogen atoms in the thiourea ligand provide strong coordination sites for a variety of transition metals, and this complexation can enhance the catalytic activity compared to the organocatalyst alone. rsc.orgnih.gov

Exploration of Catalytic Activity in Various Organic Transformations

Metal-thiourea complexes have demonstrated significant catalytic activity in a range of organic transformations. For instance, a discrete tetranuclear nickel(II)-based metal-organic macrocycle incorporating thiourea groups acts as a highly effective heterogeneous catalyst for the Michael addition of β-nitrostyrene to dimethyl malonate. rsc.org The immobilization of thiourea groups within the complex's structure maintains their hydrogen-bonding capability, allowing them to interact with and activate the substrates within the confined cavities of the macrocycle. rsc.org This system exhibits remarkable yields and size-selectivity. rsc.org

Ruthenium(II) complexes bearing chiral aroyl thiourea ligands have been synthesized and shown to be effective catalysts for the enantioselective reduction of ketones. nih.gov These water-soluble complexes feature a "piano-stool" geometry where the thiourea ligand coordinates to the metal center through its sulfur atom. nih.gov The synergy between the metal's Lewis acidity and the ligand's structure is crucial for the observed catalytic performance. Furthermore, palladium(II) complexes with thiourea ligands have also been explored, showing different coordination modes (N-S or O-S bidentate) depending on the substitution pattern of the thiourea ligand. nih.gov

The catalytic applications are diverse, leveraging the ability of the metal center to act as a Lewis acid and the thiourea moiety to act as a hydrogen-bond donor, thereby activating both the electrophile and the nucleophile in a reaction. rsc.orgresearchgate.net

Mechanistic Studies of Catalytic Cycles Involving Metal-Thiourea Species

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For metal-thiourea complexes, mechanistic studies suggest a synergistic action between the metal ion and the thiourea ligand. rsc.org

In the case of the nickel-thiourea macrocycle used for Michael additions, control experiments demonstrated that both the Ni(II) ions and the thiourea groups are essential for the catalytic process. rsc.org The coordination to the Lewis acidic nickel ion is believed to enhance the acidity of the thiourea N-H protons, making them more effective hydrogen-bond donors for activating the electrophile (e.g., a nitro group). rsc.org The catalytic cycle likely involves the initial formation of a complex between the catalyst and the substrates, facilitated by hydrogen bonding, which brings the reactants into close proximity within the catalyst's cavity and lowers the activation energy of the reaction. rsc.org

Polymerization and Material Science Aspects of Methylene Thiourea

Thiourea (B124793) in Redox Polymerization Systems

Redox (reduction-oxidation) initiation is a highly effective method for generating free radicals to start polymerization under mild conditions, which is significant for industrial applications. cmu.edu Thiourea has emerged as an important component in these systems, typically acting as the reductant.

Role of Thiourea as an Initiator in Addition Polymerization

Thiourea is a well-established component of redox initiator systems used in the free-radical polymerization of various vinyl monomers. tandfonline.comtandfonline.com It does not initiate polymerization on its own but acts as an activator or reductant in conjunction with an oxidizing agent. Effective redox pairs include thiourea with compounds like hydrogen peroxide, organic hydroperoxides, and various metal ions in high valence states, such as Mn(III), Ce(IV), and Fe(III). cmu.edutandfonline.com

The initiation mechanism involves a one-electron transfer reaction. For example, in systems containing a metal ion like Fe(III) or Ce(IV), thiourea forms a complex with the metal ion, which then decomposes to generate a free radical. tandfonline.comcjps.org This radical is responsible for initiating the polymerization of monomers like acrylonitrile (B1666552) and methyl methacrylate. tandfonline.comcjps.org A key feature of these polymerizations is the incorporation of the thiocarbamido group into the resulting polymer, providing evidence of the initiation mechanism. tandfonline.com The rate of polymerization is often found to be proportional to the square root of the thiourea concentration. tandfonline.com

In the polymerization of acrylamide (B121943) using a potassium permanganate/thiourea system, the activation energy was determined to be 11.48 kcal/mol over a temperature range of 25-45°C. tandfonline.com

Copolymerization Studies (e.g., Acrylamide and N,N'-Methylene-bis-acrylamide)

Thiourea-based redox systems are also effective in copolymerization, particularly for creating cross-linked hydrogels. The copolymerization of Acrylamide (AM) with N,N'-Methylene-bis-acrylamide (Bis) as a cross-linking agent has been investigated using Fe(III)/thiourea and Ce(IV)/thiourea redox initiators. nbu.ac.inresearchgate.net N,N'-Methylene-bis-acrylamide is a standard cross-linker that creates a polymer network rather than linear chains, which is crucial for gel formation. atamanchemicals.com

In these systems, the efficiency of gel formation is studied by measuring the critical conversion of monomer to polymer at the gel point (the point of macrogelation). researchgate.net Research has shown that the choice of redox initiator significantly influences this critical point. For the copolymerization of AM and Bis, the critical conversion at the gel point displays a minimum at different Bis concentrations depending on the initiator system used. researchgate.net

| Redox Initiator System | Bis Concentration at Minimum Critical Conversion (mol%) | Reference |

|---|---|---|

| Fe(III)/Thiourea (TU) | ~5.7 | researchgate.net |

| Ce(IV)/Thiourea (TU) | ~2.6 | researchgate.net |

The Ce(IV)/TU system exhibits a significant induction period, after which the reaction proceeds rapidly, while the Fe(III)/TU system shows no induction period at 50°C. researchgate.net Additionally, a redox couple of sodium perborate (B1237305) and thiourea has been successfully used to initiate the graft polymerization of acrylic acid and acrylamide onto carboxymethyl cellulose, with N,N'-methylenebisacrylamide as the crosslinker, to produce superabsorbent polymers. ekb.eg

Synthesis and Properties of Thiourea-Containing Polymers

The incorporation of the thiourea moiety into polymer backbones imparts unique properties, leading to the development of advanced materials such as self-healing polymers and functional covalent organic frameworks.

Formation of Poly(thioether thiourea)s and Related Polyurea Structures

Poly(thioether thiourea)s are a class of polymers that combine the properties of thioether and thiourea groups. One synthetic route involves a one-pot polyaddition reaction between a diamine, such as cystamine (B1669676) or 1,6-hexanediamine, and 1,1′-thiocarbonyldiimidazole in a solvent like dimethylformamide (DMF) at room temperature. chinesechemsoc.org This method has been used to produce various poly(thioether thiourea)s, some of which exhibit remarkable self-healing properties even in a glassy state. chinesechemsoc.orgchinesechemsoc.org

| Polymer Name | Reactants | Yield |

|---|---|---|

| PTU(C2SSC2) | Cystamine + 1,1′-thiocarbonyldiimidazole | - |

| PTU(C2SCCSC2) | 1,10-diaza-4,7-dithiadecane + 1,1′-thiocarbonyldiimidazole | 75% |

| PTUC6 | 1,6-hexanediamine + 1,1′-thiocarbonyldiimidazole | - |

Related structures, polyureas and by extension polythioureas, are formed from the reaction of an isocyanate component with an amine or a sulfur-containing compound, respectively. google.comultimatelinings.comwikipedia.orgtecnopolgroup.com Polyureas are created through the reaction of isocyanates and amines, forming urea (B33335) linkages. ultimatelinings.comwikipedia.org Similarly, reacting sulfur-containing compounds with isocyanates leads to the formation of polythioureas. google.com These polymers are known for their durability and resistance properties. google.comultimatelinings.com

Design of Covalent Organic Frameworks (COFs) from Thiourea and Diisocyanates

Covalent Organic Frameworks (COFs) are porous crystalline polymers with ordered structures. Thiourea has been used as a building block to construct novel COFs through reactions with diisocyanates. mdpi.comrsc.org For instance, a thiourea hexamethylene diisocyanate covalent organic framework (TH COF) was synthesized via an addition polymerization reaction between thiourea and hexamethylene diisocyanate in a water/acetone solvent at room temperature. mdpi.com

A key feature of these TH COFs is the ability to tune their surface properties. Treatment with sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) can alter the surface charge and, to a lesser extent, the surface area of the material. mdpi.comresearchgate.netnih.gov This tunability is crucial for applications such as selective adsorption. mdpi.comnih.gov

| COF Structure | Treatment | Surface Charge (mV) | Surface Area (m²/g) |

|---|---|---|---|

| TH COF | None | -3.8 ± 0.5 | 39.3 |

| dp-TH-COF | NaOH | -29.1 ± 0.4 | 41.4 |

| p-TH-COF | HCl | 17.1 ± 1.0 | 42.5 |

Structural Analysis of Polymerized Thiourea Derivatives

The structure of polymers containing thiourea derivatives is investigated using a range of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental for confirming the presence of characteristic functional groups and elucidating the polymer structure. chinesechemsoc.orgmdpi.com

In the ¹³C NMR spectra of polymerized thiourea derivatives, the peak corresponding to the thiocarbonyl carbon (C=S) shows a downfield shift compared to the free thiourea ligand, which indicates that coordination has occurred through the sulfur atom. mdpi.com The thiourea unit can coordinate in different ways, acting as a monodentate ligand through its sulfur atom or as a bidentate chelating agent through both its sulfur and nitrogen atoms. mdpi.com Furthermore, acyl thiourea derivatives exhibit thione-thiol tautomerism, which can influence their binding characteristics and the final structure of the polymer. acs.org For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular configuration and details of the crystal packing, which can be stabilized by various hydrogen bonds and other interactions. acs.orgresearchgate.net

Advanced Research Avenues and Emerging Applications

Reaction Kinetics and Mechanistic Studies

Investigation of Oxidation-Reduction Reactions (e.g., Methylene (B1212753) Blue with Thiourea)

The oxidation-reduction reaction between thiourea (B124793) and methylene blue serves as a significant model for studying electron transfer processes involving sulfur compounds. tandfonline.com Methylene blue, a cationic dye, is readily reduced by various agents, including thiourea, to its colorless form, leucomethylene blue. sphinxsai.com This redox reaction has been investigated kinetically in acidic aqueous and mixed-solvent media to elucidate its mechanism. sphinxsai.comresearchgate.net

The stoichiometry of the reaction between thiourea (TU) and methylene blue (MB⁺) in the presence of hydrochloric acid has been determined to be 2:1, yielding formamidine (B1211174) disulfide and the reduced leucomethylene blue. researchgate.net However, other studies have reported a 1:1 stoichiometry, where one mole of the oxidant is consumed per mole of the reductant, leading to a urea (B33335) derivative and sulfate (B86663) ions as the final products under different conditions. ijpcbs.com The reaction is typically monitored spectrophotometrically by observing the decrease in absorbance of methylene blue at its maximum wavelength (λ_max), around 660 nm. sphinxsai.comresearchgate.net

The reaction environment significantly influences the process. Studies conducted in methanol-water mixtures have noted that an increase in the dielectric constant of the medium increases the reaction rate. researchgate.nettandfonline.com Conversely, another study found that the rate decreased as the dielectric constant of the reaction medium decreased. sphinxsai.comresearchgate.net The presence of acid is crucial, with the reaction rate showing a dependence on hydrogen ion concentration. sphinxsai.comtandfonline.com The interaction involves the protonated form of methylene blue and the thiourea molecule. tandfonline.com

Derivation of Rate Laws and Identification of Rate-Limiting Steps

Kinetic studies of the methylene blue and thiourea reaction have led to the derivation of various rate laws, reflecting the complexity of the mechanism which can be influenced by reactant concentrations and reaction conditions. sphinxsai.comresearchgate.net

One line of investigation in an acidic methanol-water medium found that the reaction follows half-order kinetics with respect to methylene blue and first-order kinetics with respect to thiourea. researchgate.nettandfonline.com The derived rate law under these conditions is:

Rate = k[MB]1/2[TU]1

Interestingly, at higher concentrations of thiourea or lower concentrations of methylene blue (e.g., ~1.5 x 10⁻⁵ M), the order with respect to the oxidant (methylene blue) changes from 1/2 to zero. researchgate.nettandfonline.com The rate also increases linearly with an increase in the concentration of H⁺ ions. tandfonline.comresearchgate.net

Rate = k[MB⁺][TU]²[H⁺]

This suggests the reaction can proceed through both acid-dependent and acid-independent pathways. sphinxsai.com The formation of an intermediate complex during the reaction is supported by Michaelis-Menten analysis. sphinxsai.comresearchgate.net

The identification of the rate-limiting step is a key aspect of these kinetic investigations. One proposed mechanism postulates that the rate-determining step is a sterically controlled nucleophilic attack of a thiourea molecule on a half-reduced methylene blue radical. researchgate.nettandfonline.com The reaction is initiated by the protonation of methylene blue, which is then attacked by a thiourea molecule to form a thiyl radical and a semi-reduced methylene blue radical. tandfonline.com In contrast, another proposed mechanism, consistent with an inner-sphere pathway, involves the formation of a precursor complex prior to the electron transfer. sphinxsai.comijpcbs.comresearchgate.net The absence of gel formation when acrylamide (B121943) is added to the reaction mixture suggests that if radicals are formed, they are consumed too rapidly to be detected. ijpcbs.com

| Kinetic Parameter | Finding | Conditions | Source |

|---|---|---|---|

| Order in Methylene Blue (MB) | 1/2, changing to 0 at low [MB] | Methanol-water medium, HCl | researchgate.nettandfonline.com |

| Order in Methylene Blue (MB⁺) | 1 | Aqueous acidic medium | sphinxsai.comresearchgate.net |

| Order in Thiourea (TU) | 1 | Methanol-water medium, HCl | researchgate.nettandfonline.com |

| Order in Thiourea (TU) | 2 | Aqueous acidic medium | sphinxsai.comresearchgate.net |

| Order in H⁺ | Linear dependence (approx. 1) | Methanol-water medium, HCl | tandfonline.comresearchgate.net |

| Order in H⁺ | 1 | Aqueous acidic medium | sphinxsai.comresearchgate.net |

| Rate-Limiting Step Proposal | Nucleophilic attack of TU on half-reduced MB radical | - | researchgate.nettandfonline.com |

| Mechanism Proposal | Inner-sphere mechanism with intermediate complex | - | sphinxsai.comresearchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure of thiourea derivatives. ajrconline.org Geometry optimization is a fundamental step in theoretical calculations, providing the most stable conformation (the true minimum on the potential energy surface) of a molecule. ajrconline.org For thiourea and its derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d), 6-31G(d,p), or the more extensive 6-311++G(d,p). nih.govmdpi.comconicet.gov.ar

The optimized geometrical parameters, including bond lengths and angles, obtained from DFT calculations often show good agreement with experimental data from X-ray diffraction (XRD) studies. rsc.org For instance, in thiourea derivatives, the C=S and C-N bond lengths are critical parameters. The thiourea core, the -C(O)-NH-C(S)- moiety, can adopt different conformations, such as a non-planar U-form or a nearly planar S-shape. rsc.org Computational studies can predict the relative stability of these conformers. For example, in one study on a thiourea derivative, DFT calculations were used to assess three possible reaction pathways, with the most favorable one involving simultaneous activation of both a nucleophile and an electrophile by the thiourea moiety. mdpi.com

These computational approaches are not limited to isolated molecules; they can also model complexes. DFT calculations have been employed to determine the binding energies and geometries of complexes between thiourea derivatives and other molecules, revealing that intermolecular interactions like double hydrogen bonding are crucial for the formation of stable complexes. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Parameters

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. rsc.org The energy gap between the HOMO and LUMO (ΔE_HOMO-LUMO) is a critical parameter that serves as an index of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For thiourea derivatives, the HOMO is often localized on the thiourea moiety, particularly involving p-type orbitals on the sulfur and nitrogen atoms. rsc.org This indicates that the sulfur atom, with its high HOMO density, is a likely site for electrophilic reactions. nih.gov The LUMO can be spread over different parts of the molecule depending on the substituents attached to the thiourea core. rsc.org The HOMO-LUMO energy gap influences the bio-activity and chemical activity of the molecule by governing charge transfer interactions. rsc.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. conicet.gov.ar These parameters provide a more detailed picture of the molecule's electronic properties.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -E_LUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. sphinxsai.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Mapping Molecular Electrostatic Potential for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. conicet.gov.arrsc.org It illustrates the charge distribution on the molecule's surface, providing insights into hydrogen bonding interactions and biological recognition processes. rsc.org

The MEP surface is typically color-coded to represent different electrostatic potential values. conicet.gov.ar

Red/Yellow Regions: Indicate the most negative electrostatic potential, corresponding to areas with an excess of electron density. These sites are susceptible to electrophilic attack (attraction of a proton). conicet.gov.arrsc.org

Blue Regions: Indicate the most positive electrostatic potential, resulting from the repulsion by atomic nuclei. These sites are prone to nucleophilic attack. conicet.gov.arrsc.org

Green Regions: Represent areas of zero potential. conicet.gov.ar

For thiourea derivatives, MEP analyses consistently show that the negative potential (red/yellow regions) is concentrated around the sulfur and oxygen (if present in an acyl group) atoms of the thiourea core. rsc.orgmdpi.com This confirms the sulfur atom as a primary site for electrophilic interaction. The positive potential (blue regions) is typically found over the N-H protons and any attached aromatic rings, identifying these as sites for nucleophilic interaction. rsc.orgnih.gov This visual mapping of reactive sites is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other reactants or biological targets. rsc.orgx-mol.net

Computational Modeling of Reaction Pathways and Isomerization Processes

Computational chemistry provides indispensable methods for designing new synthetic routes and elucidating complex reaction mechanisms. numberanalytics.com By modeling various potential reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most energetically favorable route to a product. researchgate.netmdpi.com

For reactions involving thiourea derivatives, DFT calculations are used to explore reaction mechanisms in detail. For example, in organocatalysis, computational models can reveal how a thiourea catalyst activates substrates. Studies have shown that the thiourea moiety can simultaneously activate both a nucleophile and an electrophile through hydrogen bonding. mdpi.com The transition state structures for such processes can be computationally determined, providing a rationale for the observed stereoselectivity in asymmetric reactions. rsc.org

Computational modeling is also applied to study isomerization processes. Thiourea can undergo thermal isomerization to ammonium (B1175870) thiocyanate (B1210189), a reaction that can be investigated using quantum chemical calculations to understand the mechanism and lower the required temperature. researchgate.net Similarly, the reversible photo-isomerization of metal-thiourea complexes has been studied computationally to explain the effects of different solvents on the thermal isomerization process. rsc.org In other systems, isomerization studies, supported by DFT calculations, have been used to determine whether a product is formed under kinetic or thermodynamic control, often involving the formation of an intermediate ion like a thiiranium ion. nih.gov These computational explorations of reaction and isomerization pathways are vital for optimizing reaction conditions and designing more efficient catalysts and synthetic strategies. numberanalytics.comchemrxiv.org

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico methodologies have become indispensable in modern drug discovery and materials science for predicting the biological activity and properties of chemical compounds, thereby guiding synthetic efforts and minimizing resource expenditure. For thiourea, methylene- and its derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in elucidating the complex interplay between molecular structure and biological function.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Research on various thiourea derivatives has highlighted the significance of several descriptor categories in predicting their biological activities. A QSAR study on a series of thiourea derivatives of 4-aminoquinoline (B48711) as antimalarial agents revealed the importance of electronic and topological descriptors. crpsonline.com The model indicated that the Lowest Unoccupied Molecular Orbital (LUMO) energy, an electronic descriptor, plays a crucial role in the compounds' activity. crpsonline.com This suggests that the electron-accepting capability of the thiourea derivatives is a key factor in their mechanism of action. The statistical quality of the developed QSAR models, often validated by parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²), underscores their predictive power. For instance, a Multiple Linear Regression (MLR) model for these antimalarial thiourea derivatives yielded an r² of 0.7808 and a high predictive r² of 0.9044, indicating a robust and predictive model. crpsonline.com

Another QSAR study on carbonyl thiourea derivatives as anti-amoebic agents also demonstrated good statistical outputs, with a Genetic Algorithm-Partial Least Squares (GA-PLS) model showing an r² of 0.827 and an r²test of 0.790. analis.com.my Such studies affirm that properties like hydrophobicity, molecular volume, and polar surface area are often critical for the activity of thiourea derivatives. farmaciajournal.comresearchgate.net These findings provide a framework for designing novel methylene-thiourea derivatives with potentially enhanced activities by modifying specific structural features to optimize these key descriptors.

Table 1: Exemplary QSAR Model Statistics for Thiourea Derivatives

| QSAR Method | r² | q² | pred_r² | Key Descriptors | Biological Activity | Reference |

|---|---|---|---|---|---|---|

| MLR | 0.7808 | 0.6492 | 0.9044 | LUMO Energy, SdsCHE-index, Quadrupole1 | Antimalarial | crpsonline.com |

| PCR | 0.7393 | 0.6222 | 0.9135 | LUMO Energy, SdsCHE-index, Quadrupole1 | Antimalarial | crpsonline.com |

| GA-PLS | 0.827 | 0.682 | 0.790 | Not specified | Anti-amoebic | analis.com.my |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a methylene-thiourea derivative, and a biological target, typically a protein or enzyme.

Docking studies on thiourea derivatives have provided valuable insights into their mechanisms of action against various targets. For instance, in the context of antibacterial activity, analogs of 1-allyl-3-benzoylthiourea (B5185869) were docked into the active site of the DNA gyrase subunit B receptor. nih.gov The results showed that these compounds exhibit good binding affinity, with one derivative achieving a rerank score of -91.2304, indicating a strong and favorable interaction. nih.gov The antibacterial mechanism for many thiourea derivatives is, in fact, proposed to be the inhibition of enzymes like DNA gyrase. nih.gov

Similarly, molecular docking has been employed to investigate the potential of thiourea derivatives as anticancer agents. Studies on naproxen-thiourea derivatives targeting protein kinases involved in tumor multidrug resistance (e.g., AKT2, mTOR, EGFR, VEGFR1) have identified compounds with high binding potential. researchgate.net The docking analyses revealed specific hydrogen bonding and hydrophobic interactions within the active sites of these kinases, explaining the basis of their inhibitory activity. researchgate.net In another study, thiourea derivatives were designed to block K-Ras protein-effector interactions, with docking analysis confirming that the most potent compound could effectively bind to a hydrophobic cavity and form a crucial hydrogen bond with the amino acid residue Glu37. tandfonline.com

The binding modes and affinities from these studies are critical for structure-based drug design, allowing for the rational modification of the methylene-thiourea scaffold to enhance its interaction with a specific target.

Table 2: Molecular Docking Results for Thiourea Derivatives Against Various Targets

| Thiourea Derivative Class | Protein Target | Key Finding/Binding Affinity | Potential Application | Reference |

|---|---|---|---|---|

| 1-Allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Rerank Score: -91.2304 | Antibacterial | nih.gov |

| Naproxen-thiourea derivatives | Protein Kinases (AKT2, mTOR, EGFR, VEGFR1) | High binding potential identified for multiple derivatives | Anticancer | researchgate.net |

| Thiadiazole-based thiourea | α-amylase and α-glucosidase | Potent inhibition (IC50 as low as 1.30 µM) | Antidiabetic | arabjchem.org |

| Proline-linked thiourea | Jack bean urease | Binding Energy: -5.9 kcal/mol | Urease Inhibition | lew.ro |

| Glutamate thiourea derivatives | Prostate Specific Membrane Antigen (PSMA) | Predicted high-affinity ligands in the nanomolar range | Anticancer (Prostate) | nih.gov |

Conclusion and Future Outlook

Synthesis of Key Academic Contributions and Paradigms

Academic contributions to the understanding of methylene-thiourea and its polymeric forms have established several key paradigms. Research has primarily focused on the synthesis and application of related poly(thiourea-formaldehyde) resins, which share fundamental structural motifs with poly(methylene thiourea). A significant paradigm is the utilization of the thiourea (B124793) moiety's rich coordination chemistry and hydrogen-bonding capabilities. This has been extensively explored in the development of materials for environmental remediation, particularly in the removal of heavy metals and dyes from aqueous solutions utq.edu.iq. The sulfur and nitrogen atoms in the thiourea group act as effective binding sites, a principle that underpins much of the application-oriented research in this area.

Another critical academic contribution lies in the exploration of thiourea derivatives as building blocks for functional polymers and organocatalysts. The synthesis of bis-thiourea compounds with methylene (B1212753) linkages has been a focal point, demonstrating their utility in creating specific molecular architectures axsyn.comsigmaaldrich.com. In the realm of polymer chemistry, the discourse has often centered on modifying existing polymers with thiourea to impart specific functionalities, rather than the synthesis of poly(methylene thiourea) as a homopolymer. The development of thiourea-modified polyamides and their use as curing agents for epoxy resins highlights a paradigm of leveraging thiourea's reactivity to enhance the performance of established polymer systems rsc.org.